sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate
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Overview
Description
Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate is a complex organic compound with a molecular formula of C20H29N4NaO9S2 This compound is known for its unique structure, which includes a thieno[3,4-d]imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate involves multiple steps. The key steps include the formation of the thieno[3,4-d]imidazole ring system and the subsequent attachment of the sulfosulfanylacetyl and pentanimidate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfosulfanylacetyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the thieno[3,4-d]imidazole ring system plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Biotin: A similar compound with a thieno[3,4-d]imidazole ring system, known for its role in cellular metabolism.
Coenzyme A: Another compound with a similar structure, involved in various biochemical processes.
Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate: A closely related compound with similar chemical properties
Uniqueness
What sets sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H23N4NaO6S3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate |
InChI |
InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |
InChI Key |
RDWRHIZFQMIMKX-JMHMRROLSA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=NCCNC(=O)CSS(=O)(=O)O)[O-])NC(=O)N2.[Na+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=NCCNC(=O)CSS(=O)(=O)O)[O-])NC(=O)N2.[Na+] |
Origin of Product |
United States |
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